molecular formula C20H17NO6S B2616634 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid CAS No. 750601-28-6

4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid

Cat. No. B2616634
CAS RN: 750601-28-6
M. Wt: 399.42
InChI Key: JSNXAJFYWNGJLJ-UHFFFAOYSA-N
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Description

“4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid” is a chemical compound with the molecular formula C20H17NO6S . It has a molecular weight of 399.42. The compound is in powder form .


Synthesis Analysis

The synthesis of similar compounds involves the gradual addition of sulfonyl chloride derivative to a mixture of substituted amine and pyridine in EtOAc with stirring at 0°C . The reaction mixture is stirred at room temperature until the TLC indicates complete conversion of the sulfonyl chloride to the sulfonamide intermediate .


Molecular Structure Analysis

The IUPAC name for this compound is 4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid . The InChI code for this compound is 1S/C15H15NO5S/c1-10-3-6-12(7-4-10)16-22(19,20)14-9-11(15(17)18)5-8-13(14)21-2/h3-9,16H,1-2H3,(H,17,18) .


Physical And Chemical Properties Analysis

The compound has a melting point of 215-216°C . It is stored at room temperature .

Scientific Research Applications

Environmental Implications and Transformation

  • Research on benzophenone-4 (a structurally related UV-filter) revealed its transformation in water treatment systems through chlorination, leading to various by-products. These findings underscore the environmental persistence and potential transformation pathways of similar compounds in aquatic systems (Ming Xiao et al., 2013).

Toxicity Assessment

  • A study assessing the toxicity of benzoic acid derivatives, including 4-methoxybenzoic and 2-methoxy-5-sulfamoylbenzoic acids, highlighted their low hazard potential but noted effects on the hepatorenal system upon subchronic administration. This research is crucial for understanding the toxicological profile of benzoic acid derivatives (L. G. Gorokhova et al., 2020).

Removal from Water

  • A study focused on removing benzophenone-4 from water using novel adsorption resins suggests that similar methods could be applied for the removal of related compounds. This approach is significant for mitigating environmental contamination by synthetic organic compounds (Xia Zhou et al., 2018).

Antioxidant and Inhibitory Actions

  • Novel bromophenols synthesized from benzoic acids exhibited potent antioxidant activities and inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase. These findings indicate the potential pharmacological applications of benzoic acid derivatives (Necla Öztaşkın et al., 2017).

Substrate Interactions

  • The interaction of substrates with a purified enzyme system from Pseudomonas putida, including 4-methoxybenzoate, reveals insights into the metabolic pathways and specificities for para-substituted benzoic acid derivatives. This research contributes to our understanding of microbial degradation processes (F. Bernhardt et al., 1973).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO6S/c1-26-18-12-7-14(20(22)23)13-19(18)28(24,25)21-15-8-10-17(11-9-15)27-16-5-3-2-4-6-16/h2-13,21H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNXAJFYWNGJLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid

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